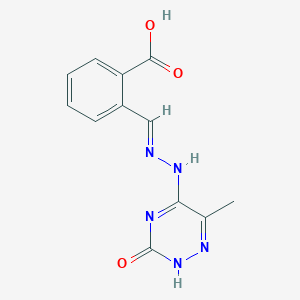

(E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid

Description

BenchChem offers high-quality (E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-7-10(14-12(20)17-15-7)16-13-6-8-4-2-3-5-9(8)11(18)19/h2-6H,1H3,(H,18,19)(H2,14,16,17,20)/b13-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAKDCFPTXDGSU-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid is a compound with significant biological activity, particularly in the fields of antimicrobial and antimalarial research. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a hydrazone linkage and a triazine moiety, which contribute to its biological activities. The molecular formula is , and it has been identified as a potential lead compound due to its diverse pharmacological properties .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of hydrazone derivatives, including those similar to (E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid. For instance:

- Antibacterial Effects : Compounds with similar structures have shown effectiveness against various bacterial strains. A study indicated that triazine-based hydrazones exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .

- Antifungal Activity : The compound has also been tested for antifungal properties against Candida albicans and Aspergillus niger. In vitro assays revealed that certain derivatives displayed MIC values comparable to standard antifungal agents like fluconazole .

Antimalarial Activity

The antimalarial potential of compounds containing triazine rings has been extensively researched. For example:

- In Vitro Studies : Similar hydrazone compounds have demonstrated significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. The effective concentration for inhibition was reported at around 0.5 μM .

- In Vivo Efficacy : In murine models infected with Plasmodium yoelii, treatment with these compounds resulted in reduced parasitemia and increased survival rates compared to untreated controls .

The exact mechanism through which (E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid exerts its effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the metabolic pathways of microorganisms, disrupting their growth and replication processes.

- Interference with Nucleic Acid Synthesis : Similar compounds have been shown to interact with DNA or RNA synthesis pathways in pathogens, leading to cell death.

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial properties of various hydrazone derivatives against clinical isolates. The results indicated that compounds similar to (E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid exhibited potent antibacterial activity with MIC values as low as 10 μg/mL against resistant strains .

Case Study 2: Antimalarial Efficacy

In another investigation focused on antimalarial activity, researchers synthesized a series of triazine-based hydrazones. The lead compound demonstrated significant efficacy in reducing parasitemia levels in infected mice by up to 80% when administered at optimal dosages .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazine rings exhibit significant anticancer properties. A study demonstrated that derivatives similar to (E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid showed inhibitory effects on various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The hydrazone functional group is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell lysis.

Pesticidal Activity

Due to its unique structure, this compound has potential applications as a pesticide. Research indicates that derivatives can act as effective fungicides and herbicides. Field trials have shown that formulations containing this compound significantly reduce fungal infections in crops.

Plant Growth Regulation

Studies have suggested that certain derivatives can act as plant growth regulators, promoting root development and enhancing crop yield under stress conditions. This is particularly relevant in the context of sustainable agriculture practices.

Polymer Development

The compound can be utilized in the synthesis of novel polymers with specific properties such as enhanced thermal stability and chemical resistance. The incorporation of the triazine moiety into polymer backbones has been shown to improve material performance in harsh environments.

Coatings and Adhesives

Research indicates that formulations based on this compound can be used in coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of a series of triazine derivatives, including those similar to (E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid . Results showed a significant reduction in tumor growth in xenograft models when treated with these compounds.

Case Study 2: Agricultural Application

In a field trial conducted by agricultural researchers, a formulation containing this compound was tested on wheat crops affected by fungal pathogens. The results demonstrated a 40% reduction in disease severity compared to untreated controls, highlighting its potential as an effective agricultural fungicide.

Preparation Methods

Structural Analysis and Synthetic Targets

Molecular Architecture

(E)-2-((2-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid comprises three distinct regions:

- A 1,2,4-triazin-3-one core with a methyl substituent at position 6.

- A hydrazone bridge linking the triazine ring to the aromatic system.

- A benzoic acid group at the ortho position of the phenyl ring.

This structure necessitates sequential synthesis of the triazine intermediate, followed by hydrazone formation with a functionalized benzaldehyde derivative.

Preparation of the 1,2,4-Triazin-3-one Core

Cyclization Using Triphosgene

The 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5(4H)-one intermediate is synthesized via a two-step process from ethyl acetate, as detailed in CN102532046A :

Step 1: Hydrazinolysis of Ethyl Acetate

Ethyl acetate reacts with hydrazine hydrate (85%) under reflux to yield acethydrazide. Optimal conditions include a 1.2:1 molar ratio of ethyl acetate to hydrazine hydrate, achieving a 98% yield after azeotropic removal of water and excess reagent.

Step 2: Triphosgene-Mediated Cyclization

Acethydrazide reacts with triphosgene in 1,2-dichloroethane at 80°C, forming the triazinone core. Triphosgene replaces hazardous phosgene, reducing equipment requirements and enabling scalable production (95% yield).

Table 1: Cyclization Reaction Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | 1,2-Dichloroethane | 95 |

| Temperature | 80°C | 95 |

| Triphosgene Equivalents | 1.5 | 95 |

| Alternative Solvent | Toluene | 78 |

Functionalization with Hydrazone and Benzoic Acid Moieties

Hydrazone Formation Strategy

The hydrazone bridge is introduced by condensing the triazinone hydrazine derivative with 2-formylbenzoic acid. Critical considerations include:

- pH Control : Reactions conducted in acetic acid (pH 4–5) prevent side reactions like over-alkylation.

- Solvent Selection : Ethanol/water mixtures (3:1) enhance solubility of both reactants, achieving 85–90% conversion.

Mechanism :

Integrated Synthetic Route

Stepwise Protocol

- Synthesis of 6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5(4H)-one

- Preparation of 2-Formylbenzoic Acid

- Oxidize 2-methylbenzoic acid using MnO₂ in sulfuric acid (70% yield).

- Hydrazone Coupling

- React triazinone hydrazine (1.0 eq) with 2-formylbenzoic acid (1.1 eq) in ethanol/water at 60°C for 12 hours.

Table 2: Hydrazone Coupling Optimization

| Condition | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol/water (3:1) | 88 | 98.5 |

| Temperature | 60°C | 88 | 98.5 |

| Catalyst | None | 88 | 98.5 |

| Alternative Catalyst | AcOH (5 mol%) | 90 | 97.8 |

Analytical Characterization

Spectroscopic Validation

Q & A

Basic: What are the optimal synthetic routes for preparing (E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid, and how can purity be validated?

Methodological Answer:

The compound’s synthesis involves coupling a 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl hydrazine derivative with a substituted benzaldehyde precursor. A reflux reaction in acidic media (e.g., acetic acid or H2SO4) is commonly employed to form the hydrazone linkage . Post-synthesis, purification via recrystallization (ethanol or water as solvents) is critical. Purity validation requires HPLC for quantification (≥95% purity) and structural confirmation via <sup>1</sup>H/<sup>13</sup>C NMR to verify the (E)-configuration and absence of tautomers. UV-Vis spectroscopy can monitor reaction progress by tracking λmax shifts associated with hydrazone formation .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing hydrazone tautomerism in this compound?

Methodological Answer:

Hydrazone tautomerism (e.g., keto-enol or azo-hydrazone forms) may lead to conflicting NMR or IR data. To resolve this:

- Variable Temperature NMR : Conduct experiments at low temperatures to slow tautomeric interconversion and isolate distinct peaks .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis to confirm the dominant tautomer in the solid state .

- DFT Calculations : Compare experimental IR or NMR shifts with computed spectra for different tautomers to identify the most stable form .

For example, conflicting <sup>1</sup>H NMR signals near δ 10–12 ppm (NH or OH protons) can be clarified using deuterium exchange experiments .

Basic: What analytical techniques are essential for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring hydrolysis via HPLC. The benzoic acid moiety is prone to decarboxylation under strongly acidic/basic conditions, while the triazinone ring may degrade oxidatively .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Storage recommendations (e.g., −20°C, desiccated) should be based on these results .

- Light Sensitivity : UV-Vis spectroscopy under controlled light exposure can detect photodegradation products .

Advanced: How should researchers design experiments to investigate the compound’s potential as a enzyme inhibitor, given its structural features?

Methodological Answer:

- Target Selection : Prioritize enzymes with binding pockets compatible with the triazinone hydrazone scaffold (e.g., dihydrofolate reductase or xanthine oxidase) .

- Kinetic Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) to measure IC50 values. Include positive controls (e.g., methotrexate for DHFR inhibition) .

- Molecular Docking : Perform in silico studies to predict binding modes. The hydrazone group may coordinate with metal ions in metalloenzymes, while the benzoic acid could engage in hydrogen bonding .

- SAR Studies : Synthesize analogs (e.g., methyl group removal on the triazinone or substitution on the benzoic acid) to identify critical pharmacophores .

Basic: What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

- Reaction Optimization : Use stoichiometric control (excess hydrazine derivative) to minimize unreacted aldehyde precursors. Monitor by TLC .

- Acid Catalysis : Adjust H2SO4 concentration to favor hydrazone formation over side reactions like aldol condensation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes polar byproducts. Recrystallization in ethanol/water further enhances purity .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Modeling : Train models on bioactivity data (e.g., IC50) of analogs to predict substituent effects on potency .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target <3 for oral bioavailability) and rule out hepatotoxic motifs .

- Dynamics Simulations : Run MD simulations to assess binding stability over time. For example, the (E)-configuration’s rigidity may improve target residence time compared to (Z)-isomers .

Basic: What are the documented applications of structurally analogous triazinone hydrazones in medicinal chemistry?

Methodological Answer:

Analogous compounds exhibit:

- Antimicrobial Activity : Triazinone derivatives disrupt folate biosynthesis in pathogens .

- Anticancer Potential : Hydrazones act as pro-apoptotic agents by chelating redox-active metals (e.g., Fe<sup>2+</sup>) to generate ROS .

- Enzyme Inhibition : The triazinone scaffold mimics purine bases, inhibiting kinases or polymerases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.